![molecular formula C14H13N3O2 B3023046 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 701899-63-0](/img/structure/B3023046.png)
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione
Overview
Description
“2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 701899-63-0 . It has a molecular weight of 255.28 . The compound is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for this compound is 1S/C14H13N3O2/c1-9-15-8-10 (16-9)6-7-17-13 (18)11-4-2-3-5-12 (11)14 (17)19/h2-5,8H,6-7H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
- Researchers have investigated the anticancer properties of this compound due to its structural features. It may interfere with cell cycle regulation, inhibit tumor growth, or modulate specific signaling pathways. Further studies are needed to understand its mechanism of action and potential as an antineoplastic agent .
- The isoindoline-1,3-dione scaffold in this compound suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have evaluated its scavenging potential using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and found promising results .
- Imidazole derivatives often exhibit anti-inflammatory activity. This compound may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. Further studies are necessary to validate its efficacy .
- Imidazole-containing compounds frequently possess antimicrobial properties. Researchers have explored the potential of this isoindoline derivative against bacteria, fungi, and protozoa. It could serve as a lead compound for developing novel antimicrobial agents .
- Given its unique structure, this compound might have neuroprotective effects. Investigations into its ability to prevent neuronal damage, enhance synaptic plasticity, or modulate neurotransmitter systems are ongoing .
- The isoindoline-1,3-dione core serves as a valuable synthon for drug development. Medicinal chemists can modify its substituents to create derivatives with specific pharmacological activities. Examples of commercially available drugs containing similar diazole rings include omeprazole (antiulcer), metronidazole (antibacterial), and dacarbazine (used in Hodgkin’s disease treatment) .
Anticancer Potential
Antioxidant Activity
Anti-Inflammatory Effects
Antimicrobial Applications
Neuroprotective Studies
Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, with downstream effects varying based on the specific pathway and biological context.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[2-(2-methyl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYNKYZRZATJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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